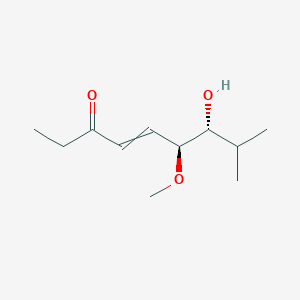
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one is an organic compound with a complex structure that includes multiple chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one can be achieved through several synthetic routes. One common method involves the enantioselective Michael addition of methyl vinyl ketone to (S)- and ®-citronellals, followed by lithium hydroxide monohydrate-catalyzed stereoselective cyclizations of intermediate ketoaldehydes . This method ensures the formation of the desired stereoisomers with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar enantioselective reactions. The use of rhodium-catalyzed asymmetric addition of trimethylaluminum to diastereomeric mixtures of cyclohex-2-enones has been reported, although this method can be cumbersome and expensive .
Analyse Des Réactions Chimiques
Types of Reactions
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxy, methoxy, and enone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a ketone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the enone to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the enone leads to the formation of an alcohol.
Applications De Recherche Scientifique
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its binding to target proteins and enzymes, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6S,7R,8R)-8-(hydroxymethyl)-7-[4-[2-(3-methoxyphenyl)ethynyl]phenyl]-2-oxo-N-propyl-1,4-diazabicyclo[4.2.0]octane-4-carboxamide
- (6S,7R)-7-Hydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4-diolate 2,4-dioxide
Uniqueness
What sets (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one apart from similar compounds is its specific stereochemistry and the presence of both hydroxy and methoxy groups
Propriétés
Numéro CAS |
155324-46-2 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one |
InChI |
InChI=1S/C11H20O3/c1-5-9(12)6-7-10(14-4)11(13)8(2)3/h6-8,10-11,13H,5H2,1-4H3/t10-,11+/m0/s1 |
Clé InChI |
XBVJVZMCIMWPTO-WDEREUQCSA-N |
SMILES isomérique |
CCC(=O)C=C[C@@H]([C@@H](C(C)C)O)OC |
SMILES canonique |
CCC(=O)C=CC(C(C(C)C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



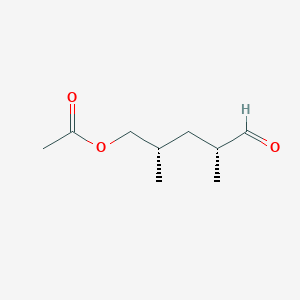
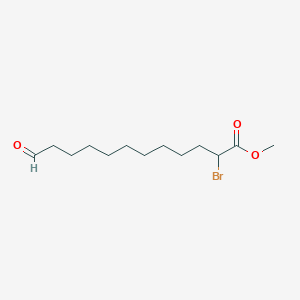

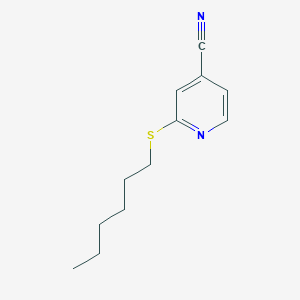
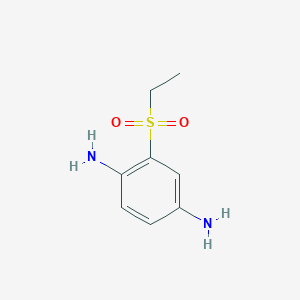
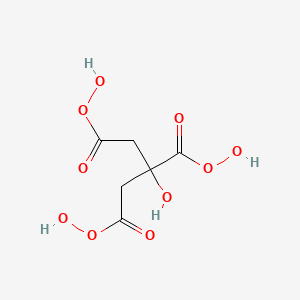
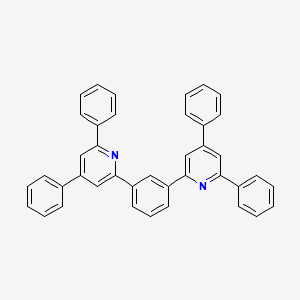
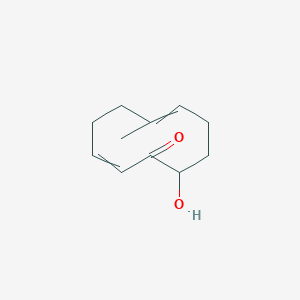



![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

